(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-(2-Isobutoxyphenyl)acrylic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of an acrylic acid moiety attached to a phenyl ring substituted with an isobutoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-isobutoxyphenyl)acrylic acid typically involves the reaction of 2-isobutoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of 3-(2-isobutoxyphenyl)acrylic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Isobutoxyphenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted phenylacrylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Isobutoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 3-(2-isobutoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-(4-Isobutoxyphenyl)acrylic acid: Similar structure but with the isobutoxy group at the para position.
3-(3-Isobutoxyphenyl)acrylic acid: Similar structure but with the isobutoxy group at the meta position.
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat): A heterocyclic compound with similar substituents used in the treatment of gout.
Uniqueness: 3-(2-Isobutoxyphenyl)acrylic acid is unique due to the specific positioning of the isobutoxy group at the ortho position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its meta and para counterparts.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
(E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-10(2)9-16-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+ |
InChI Key |
KKURTRYDLPTKFV-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)COC1=CC=CC=C1/C=C/C(=O)O |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=CC(=O)O |
Origin of Product |
United States |
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